molecular formula C8H10F3N3O2 B2358998 Methyl 2-[[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]amino]acetate CAS No. 2247206-51-3

Methyl 2-[[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]amino]acetate

Cat. No.: B2358998
CAS No.: 2247206-51-3
M. Wt: 237.182
InChI Key: CWLVFDZDPJSKKC-UHFFFAOYSA-N
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Description

Methyl 2-[[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]amino]acetate is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a trifluoromethyl group attached to the pyrazole ring, which imparts unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]amino]acetate typically involves the reaction of 2-methyl-5-(trifluoromethyl)pyrazole with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product. The reaction can be represented as follows:

2-methyl-5-(trifluoromethyl)pyrazole+methyl bromoacetateK2CO3,DMF,heatMethyl 2-[[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]amino]acetate\text{2-methyl-5-(trifluoromethyl)pyrazole} + \text{methyl bromoacetate} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}, \text{heat}} \text{this compound} 2-methyl-5-(trifluoromethyl)pyrazole+methyl bromoacetateK2​CO3​,DMF,heat​Methyl 2-[[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]amino]acetate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]amino]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while reduction can produce pyrazole alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-[[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]amino]acetate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyrazole ring can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]acetate
  • 2-methyl-4-trifluoromethyl-5-thiazolecarboxylic acid

Uniqueness

Methyl 2-[[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]amino]acetate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 2-[[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F3N3O2/c1-14-6(12-4-7(15)16-2)3-5(13-14)8(9,10)11/h3,12H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWLVFDZDPJSKKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(F)(F)F)NCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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